o-Acetotoluidide
Overview
Description
o-Acetotoluidide is a chemical compound with the molecular formula C9H11NO . It appears as colorless crystals and is insoluble in water . It is used in the synthesis of pigments .
Molecular Structure Analysis
The molecular weight of o-Acetotoluidide is 149.19 g/mol . The IUPAC name for o-Acetotoluidide is N-(2-methylphenyl)acetamide . The InChI representation is InChI=1S/C9H11NO/c1-7-5-3-4-6-9(7)10-8(2)11/h3-6H,1-2H3,(H,10,11) . The Canonical SMILES representation is CC1=CC=CC=C1NC(=O)C .
Chemical Reactions Analysis
o-Acetotoluidide is an amide . Amides react with azo and diazo compounds to generate toxic gases. Flammable gases are formed by the reaction of organic amides with strong reducing agents. Amides are very weak bases (weaker than water) .
Physical And Chemical Properties Analysis
o-Acetotoluidide appears as colorless crystals . It is insoluble in water . The molecular weight of o-Acetotoluidide is 149.19 g/mol .
Scientific Research Applications
Glucose Determination in Biological Material
o-Acetotoluidide is used in the o-toluidine method for determining glucose in biological material, involving a colorimetric assay that produces a stable green color, indicating glucose presence. This method demonstrates specificity for glucose and follows Beer's Law over a wide range of concentrations (Dubowski, 1962).
Synthesis of Chemical Compounds
The compound is utilized in the synthesis of various chemicals, such as p-acetotoluidide, through acylation reactions. These synthesis processes involve controlling reaction conditions like molar ratios, temperature, and time to optimize yields (Zeng Qi-fei, 2011).
Study of Cellular Proliferative Activity
In toxicological studies, o-Acetotoluidide, derived from ortho-toluidine, is used to evaluate the effects on cellular proliferative activity in the urinary bladder. Such studies help in understanding the toxicity and potential carcinogenicity of compounds (Okuno et al., 2019).
Investigating Mechanisms of Carcinogenesis
o-Acetotoluidide analogs are studied for their role in inhibiting carcinogenesis, particularly their influence on binding carcinogens to liver macromolecules. This research provides insights into the mechanisms underlying carcinogenesis and potential methods for prevention (Matsushima & Weisburger, 1969).
Blood Glucose Determination Without Deproteinization
o-Acetotoluidide is also used in methods for determining blood glucose levels without the need for deproteinization. This simplifies the testing process and increases convenience for clinical applications (Ceriotti, 1971).
Study of Glucose Metabolism
Research involving o-Acetotoluidide contributes to understanding glucose metabolism and cellular biology, particularly in the context of O-GlcNAc modification, which is relevant for disease-relevant signaling and enzyme regulation (Bond & Hanover, 2015).
Biotechnological Applications
o-Acetotoluidide derivatives are explored for biotechnological applications, such as in the metabolic engineering of microorganisms for the production of valuable compounds, demonstrating its versatility in scientific research (Mientus et al., 2017).
Safety And Hazards
o-Acetotoluidide is toxic . It can generate hazardous decomposition products . It is recommended to use a NIOSH-approved half face respirator equipped with an organic vapor/acid gas cartridge and a dust/mist filter when handling this chemical . Polyvinyl chloride gloves may provide protection to contact with this compound .
Relevant Papers
A report of occupational urinary bladder carcinomas in Japanese workers chronically exposed to ortho-toluidine (OTD) and o-Acetotoluidide has been published . OTD is a well-known human urinary bladder carcinogen .
properties
IUPAC Name |
N-(2-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-5-3-4-6-9(7)10-8(2)11/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEXTIMJLDWDTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Record name | O-ACETOTOLUIDIDE | |
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DSSTOX Substance ID |
DTXSID1024413 | |
Record name | N-Acetyl-o-toluidine | |
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Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
O-acetotoluidide appears as colorless crystals. Insoluble in water. (NTP, 1992), Colorless solid; [HSDB] Colorless crystalline powder; [Alfa Aesar MSDS] | |
Record name | O-ACETOTOLUIDIDE | |
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Record name | N-Acetyl-o-toluidine | |
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Boiling Point |
565 °F at 760 mmHg (NTP, 1992), 296 °C | |
Record name | O-ACETOTOLUIDIDE | |
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Record name | N-ACETYL-O-TOLUIDINE | |
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Solubility |
Insoluble (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALC, CHLOROFORM, ETHER, SOL IN BENZENE, GLACIAL ACETIC ACID, INSOL IN HOT WATER | |
Record name | O-ACETOTOLUIDIDE | |
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Record name | N-ACETYL-O-TOLUIDINE | |
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Density |
1.168 (NTP, 1992) - Denser than water; will sink, 1.168 @ 15 °C | |
Record name | O-ACETOTOLUIDIDE | |
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Record name | N-ACETYL-O-TOLUIDINE | |
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Vapor Pressure |
0.000183 [mmHg] | |
Record name | N-Acetyl-o-toluidine | |
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Product Name |
o-Acetotoluidide | |
Color/Form |
CRYSTALS, COLORLESS | |
CAS RN |
120-66-1 | |
Record name | O-ACETOTOLUIDIDE | |
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Record name | N-(2-Methylphenyl)acetamide | |
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Record name | N-Acetyl-o-toluidine | |
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Record name | o-Acetotoluidide | |
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Record name | Acetamide, N-(2-methylphenyl)- | |
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Record name | N-Acetyl-o-toluidine | |
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Record name | 2'-methylacetanilide | |
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Record name | O-ACETOTOLUIDE | |
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Record name | N-ACETYL-O-TOLUIDINE | |
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Melting Point |
230 °F (NTP, 1992), 110 °C | |
Record name | O-ACETOTOLUIDIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19706 | |
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Record name | N-ACETYL-O-TOLUIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4256 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Citations
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